Di-tert-butyl ether

Catalog No.
S1551642
CAS No.
6163-66-2
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl ether

CAS Number

6163-66-2

Product Name

Di-tert-butyl ether

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxy]propane

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-7(2,3)9-8(4,5)6/h1-6H3

InChI Key

AQEFLFZSWDEAIP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(C)(C)C

Synonyms

(tert-C4H9)2O; 1,1'-Oxybis(1,1-dimethylethane); 2,2'-Oxybis-2-methyl-propane; 2-tert-Butoxy-2-methylpropane; 2-tert-butoxy-2-methyl-propane; Bis(1,1-dimethylethyl)ether; Bis1,1-dimethylethylether; Propane, 2,2'-oxybis*2-methyl-

Canonical SMILES

CC(C)(C)OC(C)(C)C

Etherification of Glycerol

Specific Scientific Field: Chemical Engineering and Catalysis

Application Summary: DTBE is used in the etherification process of glycerol, producing mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG) .

Methods of Application: The etherification process involves alcohol solvent, olefin solvent, and solvent-free routes. The products are formed at various stages of the reaction .

Results or Outcomes: The mixture of tert-butyl ethers of glycerol, particularly di-ethers and tri-ethers, can be employed as biodiesel additives because they can promote cleaner combustion in internal combustion engines .

Thermodynamics of Biomass Valorisation

Specific Scientific Field: Thermodynamics and Renewable Energy

Application Summary: DTBE is considered as a derivative of ethylene glycol (EG) produced from biomass. Accurate thermodynamic data are essential to optimise the technology of the direct tert-butyl ether EG synthesis reaction or reverse process isobutene release .

Methods of Application: Methods based on the First and Second Law of Thermodynamics were combined to discover the reliable thermodynamics of ether synthesis reactions .

Results or Outcomes: The energetics of alkylation determined according to the “First Law” and the “Second Law” methods agree very well .

Combustion and Emission Properties of Biodiesel

Specific Scientific Field: Automotive Engineering and Renewable Energy

Application Summary: DTBE is investigated as a cetane improver additive. It influences the combustion and emission properties of waste cooking oil biodiesel-diesel blends .

Methods of Application: DTBE is added to waste cooking oil biodiesel-diesel blends .

Results or Outcomes: The addition of DTBE was shown to improve the combustion and emission properties of the biodiesel-diesel blends .

Oxygenated Additives for Motor Fuels

Specific Scientific Field: Automotive Engineering and Fuel Technology

Application Summary: DTBE is used as an oxygenated additive for motor fuels .

Methods of Application: DTBE is added to gasoline .

Results or Outcomes: When 10 vol % of DTBE was added to the gasoline, the air-saturated vapor pressure (ASVP) decreased .

Adsorption and Oxidation

Specific Scientific Field: Environmental Science and Chemical Engineering

Application Summary: DTBE is used in the adsorption process onto granular activated carbon (GAC) and Zeolite Socony Mobil-5 (ZSM-5). This process is used for the removal of contaminants from water .

Methods of Application: The adsorption of DTBE onto GAC and ZSM-5 follows the Langmuir model and obeys the pseudo-second-order model .

Results or Outcomes: The results demonstrate a monolayer and homogeneous chemisorption process .

Oxygenated Additives for Motor Gasoline

Application Summary: DTBE is used as an oxygenated additive for motor gasoline .

Results or Outcomes: When 10 vol % of DTBE was added to the gasoline, the air-saturated vapor pressure (ASVP) decreased by 1.5 kPa .

Biodegradation of ETBE and TBA

Specific Scientific Field: Environmental Science and Biotechnology

Application Summary: DTBE is used in the study of biodegradation of Ethyl tert-butyl ether (ETBE) and tert-butyl alcohol (TBA). The detection of specific organic metabolites in groundwater can provide evidence of contaminant biodegradation .

Methods of Application: The study involves the detection of specific organic metabolites in groundwater .

Results or Outcomes: The results of the study can be useful to characterize biodegradation pathways .

Improved Etherification of Glycerol with Tert-Butyl Alcohol

Application Summary: DTBE is used in the improved etherification process of glycerol with tert-butyl alcohol. The aim of introducing DTBE as a solvent in the etherification reaction between tert-butyl alcohol and glycerol is to improve the production of diethers .

Methods of Application: The etherification process involves the use of DTBE as a solvent .

Results or Outcomes: The results demonstrate an improved production of diethers, which are compounds with higher added value than monoethers .

Di-tert-butyl ether is an organic compound with the molecular formula C8H18OC_8H_{18}O and a molecular weight of approximately 130.23 g/mol. It is classified as a tertiary ether, notable for being the simplest member of the di-tertiary ethers category. The compound features a unique structure characterized by two tert-butyl groups attached to a single oxygen atom, making it distinct from other ether types. Its IUPAC name is 2,2'-oxybis[2-methylpropane], and it is also known by several other names, including tert-butyl ether and 1,1'-oxybis(1,1-dimethylethane) .

Not applicable for DTBE as it's not widely studied in biological systems.

  • Flammability: Information on specific flammability data is limited, but due to the presence of C-H bonds, DTBE is likely flammable [].
  • Toxicity: Data on DTBE's specific toxicity is lacking. However, as a general guideline, ethers can irritate the skin and eyes upon contact [].

Safety Precautions:

  • Handle with appropriate personal protective equipment like gloves and eye protection.
  • Work in a well-ventilated area.
  • Follow proper disposal procedures for organic waste.
, primarily involving nucleophilic substitutions and eliminations. One significant reaction involves its synthesis from alcohols using di-tert-butyl dicarbonate as a reagent. The reaction mechanism typically involves the formation of tert-butyl ethers through the action of Lewis acids, where the choice of catalyst can influence product distribution .

Additionally, di-tert-butyl ether can react with halogenated compounds to form alkyl ethers. Notably, it can undergo hydrolysis under acidic conditions to regenerate the corresponding alcohols and tert-butanol .

Di-tert-butyl ether can be synthesized through several methods:

  • Reaction of Alcohols with Di-tert-butyl Dicarbonate: This method utilizes di-tert-butyl dicarbonate as a reagent in the presence of Lewis acids like magnesium perchlorate or aluminum perchlorate to yield tert-butyl ethers .
  • Direct Etherification: Tert-butanol can react with tert-butyldimethylsilyl chloride in the presence of bases to form di-tert-butyl ether .
  • Alkylation Reactions: The compound can also be synthesized through alkylation reactions involving tert-butyl halides and appropriate nucleophiles .

Di-tert-butyl ether finds applications primarily in organic synthesis and as a solvent in laboratories due to its favorable properties such as low volatility and chemical stability. It is often used in reactions requiring non-polar solvents or those sensitive to moisture. Additionally, it serves as a reagent in various synthetic pathways, particularly in the formation of ethers and esters .

Studies on the interactions involving di-tert-butyl ether mainly focus on its reactivity with other chemical species rather than biological interactions. Its reactions with hydroxyl radicals and chlorine atoms have been investigated within atmospheric chemistry contexts, revealing insights into its degradation pathways and environmental impact . These studies are essential for understanding its behavior in atmospheric conditions.

Di-tert-butyl ether shares similarities with other ethers but is unique due to its specific structural characteristics. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Diethyl EtherC4H10OC_4H_{10}OSimple structure with ethyl groups; widely used as an anesthetic.
Dimethyl EtherC2H6OC_2H_6OSmallest ether; used as a fuel and refrigerant.
Tert-ButanolC4H10OC_4H_{10}OAlcohol form; precursor for di-tert-butyl ether synthesis.
Di-n-Butyl EtherC8H18OC_8H_{18}OSimilar molecular formula but different structure; used as a solvent.

Di-tert-butyl ether's uniqueness lies in its dual tert-butyl groups, which confer distinct physical and chemical properties compared to these similar compounds .

Di-tert-butyl ether occupies a unique niche due to its steric hindrance, which profoundly influences its reactivity and stability. Unlike primary or secondary ethers, DTBE’s tertiary structure renders it resistant to common ether-cleavage reactions, making it a valuable solvent for reactions requiring inert conditions. Its inability to form peroxides under standard storage conditions further enhances its utility in industrial and laboratory settings.

Historical Context and Discovery

First synthesized in the early 20th century, DTBE gained attention as a byproduct of studies on tertiary alcohol derivatives. Early synthesis routes involved the reaction of tert-butyl halides with silver carbonate, yielding DTBE alongside tert-butanol and isobutylene. The compound’s structural elucidation and thermodynamic properties were later refined through mid-20th-century studies, including calorimetric analyses by the National Institute of Standards and Technology (NIST).

Position Among Di-tertiary Ethers

As the simplest di-tertiary ether, DTBE is often compared to analogs like diisopropyl ether and methyl tert-butyl ether (MTBE). Unlike MTBE, which is widely used as a fuel additive, DTBE’s applications are primarily academic, focusing on its role in mechanistic studies. Its high symmetry and steric bulk make it a reference compound for understanding conformational stability in branched ethers.

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry preferred name for this compound is 2-methyl-2-[(2-methylpropan-2-yl)oxy]propane [1] [2]. This systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines by identifying the longest carbon chain and naming the ether oxygen as a substituent [1]. The systematic International Union of Pure and Applied Chemistry name alternatively appears as 2-tert-butoxy-2-methylpropane [2] [3], which describes the compound by treating one tertiary butyl group as the main chain and the other as an alkoxy substituent [3].

The nomenclature reflects the compound's structure where the oxygen atom connects two identical tertiary butyl groups, each containing a central carbon atom bonded to three methyl groups [2] [3]. This systematic naming convention ensures unambiguous identification of the compound's molecular structure across scientific literature and databases [3].

Common Alternative Names and Abbreviations

Di-tert-butyl ether possesses numerous alternative names and designations used throughout chemical literature and commercial applications [2]. The most widely recognized common name remains "di-tert-butyl ether," which directly describes the compound's composition of two tertiary butyl groups linked by an ether bond [1] [2].

Additional common names include "tert-butyl ether," though this abbreviated form may cause confusion with other tertiary butyl ether compounds [2] [3]. The compound also appears in literature as "propane, 2,2'-oxybis[2-methyl-" following Chemical Abstracts Service indexing conventions [2] [3]. Other frequently encountered names include "2,2'-oxybis-2-methyl-propane," "1,1'-oxybis(1,1-dimethylethane)," and "bis(1,1-dimethylethyl)ether" [2] [4].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2

Boiling Point

107.2 °C

Melting Point

130.23°C

UNII

C3A9UPP65H

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

32.59 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6163-66-2

Wikipedia

Di-tert-butyl ether

Dates

Modify: 2023-08-15

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